A Technical Guide to 2-Methylsuccinic Acid-d6: Properties and Applications in Quantitative Analysis
A Technical Guide to 2-Methylsuccinic Acid-d6: Properties and Applications in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 2-Methylsuccinic acid-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It details a representative experimental protocol for its use in quantitative analysis and illustrates the typical workflow for metabolomics studies.
Core Chemical Properties
2-Methylsuccinic acid-d6 is a stable isotope-labeled version of 2-Methylsuccinic acid, an organic compound naturally found in biological fluids. The replacement of six hydrogen atoms with deuterium atoms results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification of metabolites.[1][2]
Quantitative Data Summary
The key chemical and physical properties of 2-Methylsuccinic acid-d6 are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H2D6O4 |
| Molecular Weight | 138.15 g/mol |
| CAS Number | 347840-08-8 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99 atom % D |
| Solubility | Soluble in water, methanol, DMSO |
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
2-Methylsuccinic acid-d6 is primarily employed as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The principle of isotope dilution relies on the addition of a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the analyte in the original sample, correcting for any sample loss during preparation and variations in instrument response.[1]
Experimental Protocol: Quantification of 2-Methylsuccinic Acid in Biological Samples
The following is a representative protocol for the quantification of 2-Methylsuccinic acid in a biological matrix (e.g., urine or plasma) using 2-Methylsuccinic acid-d6 as an internal standard, followed by GC-MS analysis. This protocol is a composite of established methods for organic acid analysis.[5][6][7]
Materials and Reagents
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2-Methylsuccinic acid (analytical standard)
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2-Methylsuccinic acid-d6 (internal standard)
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Ethyl acetate
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Sodium chloride
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Hydrochloric acid
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Anhydrous sodium sulfate
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Pyridine
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Methanol
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Deionized water
Sample Preparation
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Sample Collection and Storage: Collect urine or plasma samples and store them at -80°C until analysis.
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Internal Standard Spiking: Thaw the biological samples on ice. To a 1 mL aliquot of the sample, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of 2-Methylsuccinic acid-d6 in methanol.
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Acidification: Acidify the sample to a pH of approximately 1 by adding 50 µL of 6M HCl.
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Extraction: Add 2 mL of ethyl acetate and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.
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Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction process twice more, combining the organic layers.
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Drying: Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
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To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
GC-MS Analysis
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Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
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2-Methylsuccinic acid (unlabeled): Select characteristic ions of its TMS derivative (the exact m/z values need to be determined experimentally).
-
2-Methylsuccinic acid-d6 (labeled): Select the corresponding ions with a +6 Da mass shift.
-
-
Data Analysis and Quantification
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Peak Integration: Integrate the peak areas for the selected ions of both the unlabeled 2-Methylsuccinic acid and the 2-Methylsuccinic acid-d6 internal standard.
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 2-Methylsuccinic acid and a fixed concentration of 2-Methylsuccinic acid-d6. Process these standards in the same way as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Concentration Calculation: Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of 2-Methylsuccinic acid in the original sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis using 2-Methylsuccinic acid-d6.
Caption: A typical experimental workflow for the quantification of 2-Methylsuccinic acid.
Caption: The logical relationship in isotope dilution mass spectrometry.
References
- 1. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 4. Targeted Metabolomics | Agilent [agilent.com]
- 5. metbio.net [metbio.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
